Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . This compound has a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group . The final step involves the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.
Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.
Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation . This technology has significant applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For studying protein functions and interactions by selectively degrading target proteins.
Medicine: In drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.
Industry: In the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development . This flexibility allows for optimal 3D orientation and ternary complex formation, enhancing the efficiency of targeted protein degradation.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZTWDMTZOKDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158541-78-5 |
Source
|
Record name | tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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